molecular formula C14H13N3O3S B11348725 4-(7-hydroxy-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-4-yl)benzoic acid

4-(7-hydroxy-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-4-yl)benzoic acid

Cat. No.: B11348725
M. Wt: 303.34 g/mol
InChI Key: AXXQHKNPESQZIY-UHFFFAOYSA-N
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Description

4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOIC ACID is a heterocyclic compound that features a unique fusion of pyrazole and thiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOIC ACID typically involves the condensation of a hydrazine derivative with a suitable electrophilic substrate, followed by cyclization and functional group modifications. One common route involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with a thioamide under acidic conditions to form the thiazepine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the thiazepine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the heterocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to alterations in cellular pathways, ultimately exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-METHYL-7-OXO-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-4-YL}BENZOIC ACID is unique due to its specific fusion of pyrazole and thiazepine rings, which imparts distinct chemical and biological properties. Its potential as a versatile building block in synthetic chemistry and its promising therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

4-(3-methyl-7-oxo-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-4-yl)benzoic acid

InChI

InChI=1S/C14H13N3O3S/c1-7-11-12(8-2-4-9(5-3-8)14(19)20)21-6-10(18)15-13(11)17-16-7/h2-5,12H,6H2,1H3,(H,19,20)(H2,15,16,17,18)

InChI Key

AXXQHKNPESQZIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(SCC(=O)NC2=NN1)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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